molecular formula C16H15N3O2S2 B5754421 N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE

Cat. No.: B5754421
M. Wt: 345.4 g/mol
InChI Key: CDVIOAVAALDJEQ-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an ethylsulfanyl group attached to a thiadiazole ring, which is further connected to a naphthyloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethylthiol (C2H5SH) under basic conditions, such as in the presence of sodium hydroxide (NaOH).

    Attachment of the Naphthyloxyacetamide Moiety: The final step involves the coupling of the ethylsulfanyl-thiadiazole intermediate with 2-naphthyloxyacetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with diverse functionalities.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.

    Medicine: Due to its biological activities, N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: This compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and thiadiazole ring are known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE can be compared with other thiadiazole derivatives to highlight its uniqueness:

    N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE: This compound has a similar structure but with a methylphenoxy group instead of a naphthyloxy group. The presence of the naphthyloxy group in this compound may confer different biological activities and properties.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and design more effective derivatives for specific applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-22-16-19-18-15(23-16)17-14(20)10-21-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVIOAVAALDJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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